molecular formula C14H14N2OS B5767629 2-(phenylthio)-N-(2-pyridinylmethyl)acetamide

2-(phenylthio)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5767629
M. Wt: 258.34 g/mol
InChI Key: WKEUILVUVSPVBG-UHFFFAOYSA-N
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Description

2-(phenylthio)-N-(2-pyridinylmethyl)acetamide, commonly known as PTMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMAP is a derivative of N-acetyl-L-methionine and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of PTMAP is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and acetylcholinesterase. PTMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. The exact mechanism of action of PTMAP needs further investigation.
Biochemical and Physiological Effects:
PTMAP has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species and lipid peroxidation in cells, indicating its antioxidant activity. PTMAP has also been shown to inhibit the growth of cancer cells and reduce the expression of inflammatory cytokines. PTMAP has been reported to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

PTMAP has several advantages for lab experiments. It is easy to synthesize and has high yields. PTMAP has been shown to exhibit various pharmacological activities, making it a promising starting material for the synthesis of new derivatives. However, PTMAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. PTMAP has also been reported to have low solubility in water, which can limit its use in some experiments.

Future Directions

For research on PTMAP include the synthesis of new derivatives with improved pharmacological activities. The mechanism of action of PTMAP needs further investigation to understand its mode of action fully. PTMAP can also be used as a starting material for the synthesis of new drugs with anticancer, antiviral, and antibacterial activities. The use of PTMAP in drug delivery systems can also be explored to improve the bioavailability of drugs.

Synthesis Methods

PTMAP can be synthesized through various methods, including the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-chloromethylpyridine, followed by deprotection of the acetyl group. Another method involves the reaction of N-acetyl-L-methionine with phenylthioacetic acid and 2-bromomethylpyridine, followed by deprotection of the acetyl group. Both methods result in the formation of PTMAP with high yields.

Scientific Research Applications

PTMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PTMAP has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. PTMAP has been used as a starting material for the synthesis of various derivatives with improved pharmacological activities.

properties

IUPAC Name

2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c17-14(11-18-13-7-2-1-3-8-13)16-10-12-6-4-5-9-15-12/h1-9H,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEUILVUVSPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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